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Compound of Interest

Compound Name: 7-Bromo-3-fluoroquinoline

Cat. No.: B1445478 Get Quote

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of

numerous approved drugs, most notably in the areas of antimalarials (e.g., chloroquine) and

kinase inhibitors (e.g., bosutinib). The introduction of halogen atoms, such as bromine and

fluorine, provides a powerful tool for modulating the physicochemical and pharmacological

properties of these molecules.

Fluorine's Role: The highly electronegative fluorine atom at the 3-position can significantly

alter the basicity of the quinoline nitrogen, influence metabolic stability by blocking potential

sites of oxidation, and form key hydrogen bond interactions with biological targets.

Bromine's Utility: The bromine atom at the 7-position serves as a versatile synthetic handle.

It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse

functional groups to build molecular complexity and explore structure-activity relationships

(SAR).

This unique combination makes 7-Bromo-3-fluoroquinoline a valuable building block for

creating libraries of novel compounds for screening and development. Understanding its

fundamental physical and spectral characteristics is the first critical step in its effective

utilization.

Core Physicochemical Properties
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A precise understanding of a compound's physical properties is essential for its handling,

purification, and formulation. The data presented below has been compiled from reputable

chemical suppliers and databases.

Property Value Source(s)

CAS Number 1363223-38-9

Molecular Formula C₉H₅BrFN

Molecular Weight 226.05 g/mol

Appearance
Light yellow to white crystalline

solid/powder

Melting Point 98.0 - 102.0 °C

Purity ≥97% (Typical)

Expert Insights: The melting point range of 98-102 °C suggests a compound with good

crystallinity and stability at room temperature, making it easy to handle and weigh for reactions.

Its solid form is typical for aromatic compounds of this molecular weight. Solubility profiling is

recommended for specific applications; it is expected to have good solubility in common

organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide

(DMSO), and poor solubility in water.

Spectroscopic Characterization: A Multi-faceted
Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. The

following sections detail the expected spectral data for 7-Bromo-3-fluoroquinoline and

explain the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.
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Sample Preparation: Dissolve ~5-10 mg of 7-Bromo-3-fluoroquinoline in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire data with a standard pulse program. Reference the spectrum to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR: Acquire data using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F

frequency. Use a common fluorine standard like CFCl₃ (0 ppm) for external referencing.

¹³C NMR: Acquire a proton-decoupled spectrum to observe all carbon signals. Longer

acquisition times may be necessary due to the lower natural abundance of ¹³C and the

presence of quaternary carbons.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant(s) (J,
Hz)

~8.85 d 1H H-2 J(H,F) ≈ 2.0 Hz

~8.11 d 1H H-4 J(H,F) ≈ 9.0 Hz

~8.05 d 1H H-8 J(H,H) ≈ 2.0 Hz

~7.80 d 1H H-5 J(H,H) ≈ 8.8 Hz

~7.65 dd 1H H-6
J(H,H) ≈ 8.8, 2.0

Hz

Interpretation: The proton spectrum is characterized by five distinct signals in the aromatic

region (7.5-9.0 ppm).

H-2 and H-4: These protons on the fluorinated pyridine ring are the most deshielded. H-2

appears as a doublet due to coupling with the adjacent fluorine atom (meta coupling). H-4

also appears as a doublet with a larger coupling constant, characteristic of a para H-F

coupling.
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H-5, H-6, H-8: These protons on the brominated benzene ring form a distinct pattern. H-8 is

a doublet due to meta coupling with H-6. H-5 is a doublet from ortho coupling to H-6. H-6 is a

doublet of doublets, being coupled to both H-5 (ortho) and H-8 (meta).

Chemical Shift (δ, ppm) Multiplicity

~ -125.0 to -128.0 m

Interpretation: The ¹⁹F NMR spectrum shows a single multiplet corresponding to the fluorine

atom at the C-3 position. This multiplet arises from couplings to the adjacent protons, primarily

H-2 and H-4. The specific chemical shift is characteristic of a fluorine atom attached to an

electron-deficient aromatic ring.

While explicit ¹³C data is not readily available in the initial search, a predicted spectrum is

invaluable for confirmation.

Chemical Shift (δ, ppm) Assignment Key Feature

~155 (d) C-3
Large C-F coupling (¹JCF ≈

250 Hz)

~148 (d) C-2 Smaller C-F coupling (²JCF)

~147 C-8a Quaternary Carbon

~138 (d) C-4 Smaller C-F coupling (³JCF)

~132 C-6 CH

~130 C-5 CH

~129 C-4a Quaternary Carbon

~122 C-8 CH

~120 C-7 Quaternary Carbon, C-Br

Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is C-3, which will appear as

a doublet with a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. The
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carbons adjacent to the fluorine (C-2 and C-4) will also show smaller C-F couplings. The C-7

signal, directly attached to bromine, will be shifted to approximately 120 ppm.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic

distribution, which is particularly useful for halogenated compounds.

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) source.

Analysis: Acquire data in positive ion mode. The molecule is expected to protonate to form

the [M+H]⁺ ion.

Ion: [M+H]⁺

Expected m/z: 225.96, 227.96

Interpretation: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly

1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks ([M+H]⁺ and

[M+2+H]⁺) separated by 2 m/z units, with almost equal intensity. This isotopic pattern is a

definitive signature for the presence of a single bromine atom in the molecule. The observed

masses of 225.9600 for C₉H₆BrFN⁺ and 227.9580 for C₉H₆⁸¹BrFN⁺ confirm the elemental

composition.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Analyze the sample using an FTIR spectrometer.
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Analysis: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

1620-1580 C=C/C=N stretch Quinoline Ring

1250-1150 C-F stretch Aryl-Fluoride

1100-1000 C-Br stretch Aryl-Bromide

Interpretation: The IR spectrum will be dominated by peaks corresponding to the aromatic

quinoline core. The most diagnostic peaks for this specific molecule are the strong C-F

stretching vibration and the C-Br stretch, which confirm the presence of both halogen

substituents.

Workflow and Data Integration
The characterization of 7-Bromo-3-fluoroquinoline is a systematic process where each piece

of data validates the others. The following diagram illustrates the logical workflow.

Synthesis & Purification

Structural Characterization

Data Validation & Release

Chemical Synthesis

Purification (e.g., Recrystallization)
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fluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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